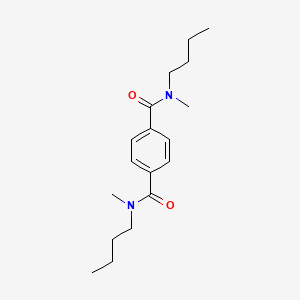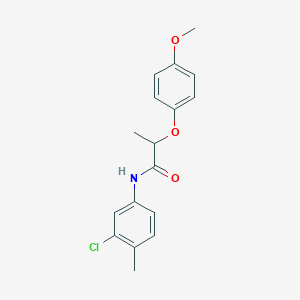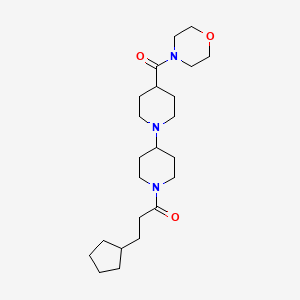
N,N'-dibutyl-N,N'-dimethylterephthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-dibutyl-N,N'-dimethylterephthalamide (DBDMT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBDMT is a terephthalic acid diamide derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of N,N'-dibutyl-N,N'-dimethylterephthalamide is not well understood, but it is believed to act as a chelating agent, forming a complex with metal ions. N,N'-dibutyl-N,N'-dimethylterephthalamide has a high affinity for metal ions such as uranium, plutonium, and lanthanides, making it a potential candidate for the separation of these ions from nuclear waste.
Biochemical and Physiological Effects:
N,N'-dibutyl-N,N'-dimethylterephthalamide has not been extensively studied for its biochemical and physiological effects. However, studies have shown that N,N'-dibutyl-N,N'-dimethylterephthalamide is not toxic to cells and does not cause any significant adverse effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-dibutyl-N,N'-dimethylterephthalamide has several advantages for lab experiments, such as its high selectivity and affinity for metal ions, its stability under different conditions, and its ease of synthesis. However, N,N'-dibutyl-N,N'-dimethylterephthalamide also has some limitations, such as its low solubility in water, which can affect its application in some fields.
Direcciones Futuras
N,N'-dibutyl-N,N'-dimethylterephthalamide has shown promising results in various fields, and there is still much to explore in terms of its potential applications. Future research could focus on the synthesis of new N,N'-dibutyl-N,N'-dimethylterephthalamide-based MOFs with improved properties, the application of N,N'-dibutyl-N,N'-dimethylterephthalamide in the separation of other metal ions, and the development of new methods for the synthesis of N,N'-dibutyl-N,N'-dimethylterephthalamide. Additionally, the biochemical and physiological effects of N,N'-dibutyl-N,N'-dimethylterephthalamide could be further studied to ensure its safety for use in different applications.
Conclusion:
In conclusion, N,N'-dibutyl-N,N'-dimethylterephthalamide is a chemical compound that has shown promising results in various fields, such as solvent extraction, metal ion separation, and drug delivery. Its high selectivity and affinity for metal ions make it a potential candidate for the separation of nuclear waste. Future research could focus on the synthesis of new N,N'-dibutyl-N,N'-dimethylterephthalamide-based MOFs with improved properties, the application of N,N'-dibutyl-N,N'-dimethylterephthalamide in the separation of other metal ions, and the development of new methods for the synthesis of N,N'-dibutyl-N,N'-dimethylterephthalamide.
Métodos De Síntesis
N,N'-dibutyl-N,N'-dimethylterephthalamide can be synthesized using different methods such as the reaction of terephthalic acid with butylamine and dimethylamine, the reaction of terephthalic acid with N,N-dibutylamine and N,N-dimethylamine, and the reaction of terephthalic acid with N,N-dibutyl-N,N-dimethylamine. The most commonly used method is the reaction of terephthalic acid with N,N-dibutyl-N,N-dimethylamine in the presence of a catalyst such as triethylamine.
Aplicaciones Científicas De Investigación
N,N'-dibutyl-N,N'-dimethylterephthalamide has been extensively studied for its potential applications in various fields such as solvent extraction, separation of metal ions, and radioactive waste treatment. N,N'-dibutyl-N,N'-dimethylterephthalamide has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation, catalysis, and drug delivery. N,N'-dibutyl-N,N'-dimethylterephthalamide-based MOFs have shown promising results in the selective adsorption and separation of CO2, H2, and other gases.
Propiedades
IUPAC Name |
1-N,4-N-dibutyl-1-N,4-N-dimethylbenzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-5-7-13-19(3)17(21)15-9-11-16(12-10-15)18(22)20(4)14-8-6-2/h9-12H,5-8,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTKRXXRRSVHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1=CC=C(C=C1)C(=O)N(C)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-dibutyl-N,N'-dimethylbenzene-1,4-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-hydroxy-2-(3-nitrophenyl)-1-phenyl-1,2,3,5,6,7,8,9-octahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4989287.png)
![(3-chloro-4-fluorophenyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine](/img/structure/B4989298.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide](/img/structure/B4989306.png)
![ethyl [3-(3,4-dichlorophenyl)-2,5-dioxo-1-imidazolidinyl]acetate](/img/structure/B4989308.png)

![1-(3,4-dimethylphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B4989317.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}nicotinamide](/img/structure/B4989329.png)
![ethyl 2-{[(2-bromophenoxy)acetyl]amino}benzoate](/img/structure/B4989334.png)
![8-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4989339.png)
![2,4-dimethyl-9-(2-phenylvinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4989361.png)
